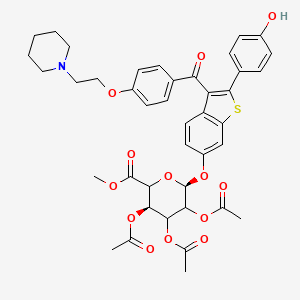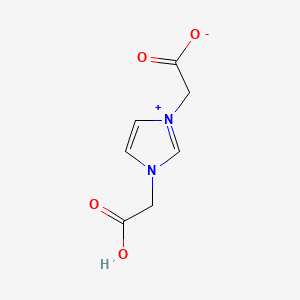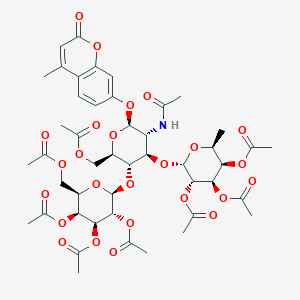
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate is a complex carbohydrate derivative used primarily in research settings. It is a trisaccharide, meaning it consists of three sugar molecules, and is linked to a 4-methylumbelliferyl glycoside group. This compound is often utilized in studies related to glycan interactions, cell signaling, and as a substrate in enzymatic assays .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the final attachment of the 4-methylumbelliferyl group. The process often requires the use of specialized reagents and catalysts to ensure the correct stereochemistry and yield of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase efficiency and yield .
化学反応の分析
Types of Reactions
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: This can be used to alter the glycosidic linkages.
Substitution: This can involve replacing one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in cell signaling studies to understand glycan interactions with proteins.
Medicine: Investigated for its potential role in disease markers and therapeutic targets.
Industry: Utilized in the development of diagnostic assays and as a substrate in enzymatic reactions
作用機序
The mechanism of action of Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate involves its interaction with specific proteins and enzymes. The 4-methylumbelliferyl group acts as a fluorescent tag, allowing researchers to track the compound’s interactions and reactions. The trisaccharide portion can bind to lectins and other carbohydrate-binding proteins, influencing cell signaling pathways and enzymatic activity .
類似化合物との比較
Similar Compounds
Lewis A Trisaccharide: Another trisaccharide with a different glycosidic linkage.
Lewis B Trisaccharide: Similar structure but with additional fucose residues.
Sialyl Lewis X: Contains a sialic acid residue, making it more negatively charged
Uniqueness
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate is unique due to its combination of a trisaccharide structure with a fluorescent tag, making it particularly useful in research applications that require tracking and visualization of glycan interactions .
特性
分子式 |
C46H57NO25 |
|---|---|
分子量 |
1023.9 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6S)-5-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C46H57NO25/c1-18-14-34(57)68-31-15-29(12-13-30(18)31)67-44-35(47-20(3)48)39(72-45-42(65-27(10)55)40(63-25(8)53)36(19(2)60-45)61-23(6)51)37(32(69-44)16-58-21(4)49)71-46-43(66-28(11)56)41(64-26(9)54)38(62-24(7)52)33(70-46)17-59-22(5)50/h12-15,19,32-33,35-46H,16-17H2,1-11H3,(H,47,48)/t19-,32+,33+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44+,45-,46-/m0/s1 |
InChIキー |
KDPLRAZOVYNOCS-HYOQJRDNSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


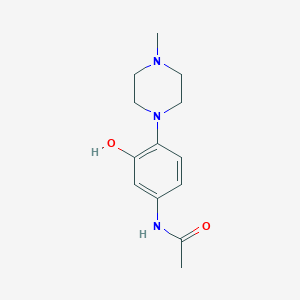
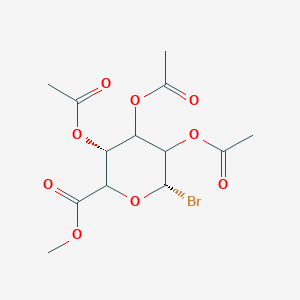
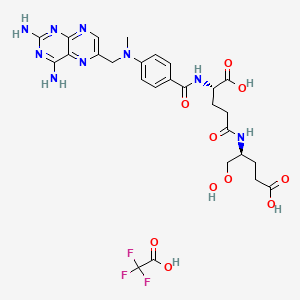

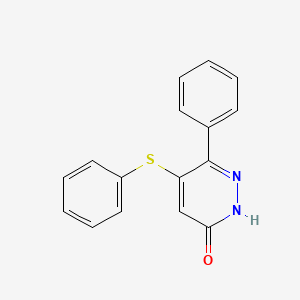
![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)

![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
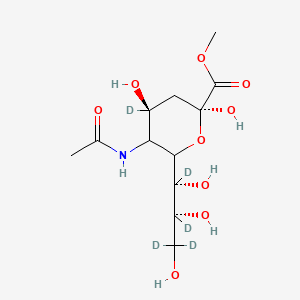
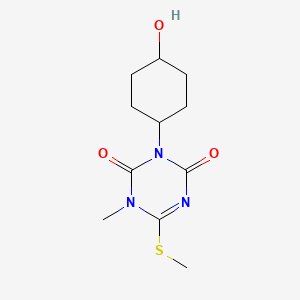
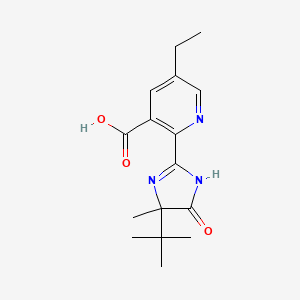
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
